molecular formula C23H28N4O B3971165 2-(2-tert-butylpyrimidin-5-yl)-N-isopropyl-N,6-dimethylquinoline-4-carboxamide

2-(2-tert-butylpyrimidin-5-yl)-N-isopropyl-N,6-dimethylquinoline-4-carboxamide

Cat. No. B3971165
M. Wt: 376.5 g/mol
InChI Key: QHTOZGDIGZGXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-tert-butylpyrimidin-5-yl)-N-isopropyl-N,6-dimethylquinoline-4-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a quinoline derivative that has been synthesized in various ways and has shown promising results in a range of studies.

Scientific Research Applications

2-(2-tert-butylpyrimidin-5-yl)-N-isopropyl-N,6-dimethylquinoline-4-carboxamide has shown potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, this compound has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of inflammatory cytokines.

Mechanism of Action

The mechanism of action of 2-(2-tert-butylpyrimidin-5-yl)-N-isopropyl-N,6-dimethylquinoline-4-carboxamide is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in DNA synthesis and repair. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to the suppression of tumor growth. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been shown to inhibit the production of inflammatory cytokines, suggesting potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-tert-butylpyrimidin-5-yl)-N-isopropyl-N,6-dimethylquinoline-4-carboxamide in lab experiments is its potent antitumor activity. This compound has shown promising results in various cancer cell lines, making it a valuable tool for cancer research. Additionally, this compound has shown potential as an anti-inflammatory agent, which could be useful in studying inflammatory diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which could affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-(2-tert-butylpyrimidin-5-yl)-N-isopropyl-N,6-dimethylquinoline-4-carboxamide. One direction is to further investigate its mechanism of action, particularly in relation to its antitumor activity. Additionally, there is potential for the development of new derivatives of this compound with improved solubility and efficacy. Furthermore, this compound could be studied in combination with other anticancer agents to determine potential synergistic effects. Finally, the anti-inflammatory activity of this compound could be further explored in the context of various inflammatory diseases.

properties

IUPAC Name

2-(2-tert-butylpyrimidin-5-yl)-N,6-dimethyl-N-propan-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c1-14(2)27(7)21(28)18-11-20(26-19-9-8-15(3)10-17(18)19)16-12-24-22(25-13-16)23(4,5)6/h8-14H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTOZGDIGZGXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N(C)C(C)C)C3=CN=C(N=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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